molecular formula C13H11N5O2 B6132307 2-hydroxy-1-naphthaldehyde (4-amino-1,2,5-oxadiazol-3-yl)hydrazone

2-hydroxy-1-naphthaldehyde (4-amino-1,2,5-oxadiazol-3-yl)hydrazone

Cat. No. B6132307
M. Wt: 269.26 g/mol
InChI Key: QQNWJPFMAYYSPQ-VIZOYTHASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-hydroxy-1-naphthaldehyde (4-amino-1,2,5-oxadiazol-3-yl)hydrazone, also known as HNAH, is a Schiff base ligand that has been widely studied for its biological properties. HNAH is a versatile compound that can be synthesized using various methods and has potential applications in scientific research.

Mechanism of Action

2-hydroxy-1-naphthaldehyde (4-amino-1,2,5-oxadiazol-3-yl)hydrazone acts as a bidentate ligand, binding to metal ions through its oxygen and nitrogen atoms. The metal complexes formed by 2-hydroxy-1-naphthaldehyde (4-amino-1,2,5-oxadiazol-3-yl)hydrazone have been shown to exhibit various biological properties, such as antimicrobial and anticancer activity. The mechanism of action of these metal complexes is thought to involve the disruption of cellular processes, such as DNA replication and protein synthesis.
Biochemical and Physiological Effects:
Studies have shown that 2-hydroxy-1-naphthaldehyde (4-amino-1,2,5-oxadiazol-3-yl)hydrazone and its metal complexes exhibit various biochemical and physiological effects. For example, 2-hydroxy-1-naphthaldehyde (4-amino-1,2,5-oxadiazol-3-yl)hydrazone-metal complexes have been shown to induce apoptosis in cancer cells, inhibit bacterial growth, and reduce inflammation. These effects are thought to be due to the interaction between the metal complexes and cellular targets, such as enzymes and receptors.

Advantages and Limitations for Lab Experiments

2-hydroxy-1-naphthaldehyde (4-amino-1,2,5-oxadiazol-3-yl)hydrazone and its metal complexes have several advantages for use in lab experiments. For example, they are relatively easy to synthesize, and the metal complexes can be tailored to exhibit specific biological properties. However, there are also limitations to their use, such as the potential for toxicity and the need for specialized equipment to study their properties.

Future Directions

There are several future directions for the study of 2-hydroxy-1-naphthaldehyde (4-amino-1,2,5-oxadiazol-3-yl)hydrazone and its metal complexes. One area of interest is the development of new metal complexes with enhanced biological properties. Another area of interest is the use of 2-hydroxy-1-naphthaldehyde (4-amino-1,2,5-oxadiazol-3-yl)hydrazone-metal complexes in the development of biosensors for the detection of metal ions in biological samples. Additionally, the potential use of 2-hydroxy-1-naphthaldehyde (4-amino-1,2,5-oxadiazol-3-yl)hydrazone-metal complexes in drug delivery systems is an area of active research.

Synthesis Methods

2-hydroxy-1-naphthaldehyde (4-amino-1,2,5-oxadiazol-3-yl)hydrazone can be synthesized using a variety of methods, including the reaction between 2-hydroxy-1-naphthaldehyde and 4-amino-1,2,5-oxadiazole-3-carboxylic acid hydrazide in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol and requires refluxing for several hours to yield the desired product.

Scientific Research Applications

2-hydroxy-1-naphthaldehyde (4-amino-1,2,5-oxadiazol-3-yl)hydrazone has been extensively studied for its potential applications in scientific research. It has been used as a ligand in the synthesis of metal complexes, which have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties. 2-hydroxy-1-naphthaldehyde (4-amino-1,2,5-oxadiazol-3-yl)hydrazone has also been used in the development of fluorescent sensors for the detection of metal ions in biological samples.

properties

IUPAC Name

1-[(E)-[(4-amino-1,2,5-oxadiazol-3-yl)hydrazinylidene]methyl]naphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O2/c14-12-13(18-20-17-12)16-15-7-10-9-4-2-1-3-8(9)5-6-11(10)19/h1-7,19H,(H2,14,17)(H,16,18)/b15-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQNWJPFMAYYSPQ-VIZOYTHASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NNC3=NON=C3N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=N/NC3=NON=C3N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.